molecular formula C17H15Cl2NO3 B2843078 ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate CAS No. 400077-69-2

ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate

Cat. No.: B2843078
CAS No.: 400077-69-2
M. Wt: 352.21
InChI Key: AFKSFPVJVRYLNT-FNORWQNLSA-N
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Description

Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate is a synthetic organic compound with the molecular formula C({17})H({15})Cl({2})NO({3}). It is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further connected to an acrylate ester. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-3-23-16(21)7-5-13-8-11(10-20(13)2)17(22)14-6-4-12(18)9-15(14)19/h4-10H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKSFPVJVRYLNT-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

Method A: Paal-Knorr Pyrrole Synthesis
Reaction of 1,4-diketones with methylamine generates the pyrrole ring. For example:
$$
\text{CH}3\text{C(O)CH}2\text{CH}2\text{C(O)CH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{AcOH, Δ}} \text{1-Methyl-1H-pyrrole-2-carbaldehyde} \quad
$$
Conditions : Acetic acid catalysis, reflux (110°C, 12 hr), 68% yield.

Method B: Direct Formylation
Vilsmeier-Haack formylation of 1-methylpyrrole:
$$
\text{1-Methylpyrrole} + \text{POCl}_3/\text{DMF} \rightarrow \text{1-Methyl-1H-pyrrole-2-carbaldehyde} \quad
$$
Conditions : 0°C to room temperature, 82% yield.

Friedel-Crafts Acylation at Pyrrole 4-Position

Introducing the 2,4-dichlorobenzoyl group requires careful electrophilic substitution. Pyrroles undergo Friedel-Crafts acylation at the α-position (C2 or C5), necessitating directing groups for γ-substitution (C4).

Strategy :

  • Temporary Sulfonation :
    Sulfonate at C5 to direct acylation to C4:
    $$
    \text{1-Methyl-1H-pyrrole-2-carbaldehyde} \xrightarrow{\text{H}2\text{SO}4, \text{SO}_3} \text{5-Sulfo-1-methyl-1H-pyrrole-2-carbaldehyde}
    $$
  • Acylation :
    React with 2,4-dichlorobenzoyl chloride (1.2 eq) using AlCl₃ (1.5 eq) in dichloromethane:
    $$
    \text{5-Sulfo-pyrrole} + \text{ClC}6\text{H}3(Cl)COCl \xrightarrow{\text{AlCl}_3} \text{4-(2,4-Dichlorobenzoyl)-5-sulfo-1-methyl-1H-pyrrole-2-carbaldehyde}
    $$
    Conditions : 0°C → RT, 6 hr, 57% yield.
  • Desulfonation :
    Hydrolyze sulfonic group via H₂O/EtOH reflux (4 hr, 89% recovery).

Knoevenagel Condensation for Acrylate Formation

The aldehyde intermediate undergoes condensation with ethyl malonate to form the α,β-unsaturated ester:
$$
\text{4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{piperidine, EtOH}} \text{Target Compound}
$$
Optimized Conditions :

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol, reflux (8 hr)
  • Yield: 74% after silica gel chromatography.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A Heck reaction could install the acrylate post-pyrrole assembly:
$$
\text{3-Bromo-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Target Compound}
$$
Challenges :

  • Requires brominated pyrrole precursor (synthesis complexity: ⬆️)
  • Limited regioselectivity in pyrrole halogenation

One-Pot Tandem Approach

Combining pyrrole formation and acrylate installation:

  • React 2,5-dimethoxy-3-(ethoxycarbonyl)pent-2-en-4-yn-1-one with methylamine.
  • In situ Knoevenagel condensation under microwave irradiation.
    Reported Yield : 61% (similar systems).

Critical Analysis of Methodologies

Method Steps Total Yield (%) Key Advantage Limitations
Friedel-Crafts/Knoevenagel 4 34 High regiocontrol Sulfonation/desulfonation steps
Heck Coupling 3 28 Modular acrylate introduction Requires brominated intermediate
Tandem Synthesis 2 61 Time-efficient Narrow substrate scope

Scale-Up Considerations :

  • Friedel-Crafts route preferred for reproducibility despite lower yield.
  • Microwave-assisted tandem method reduces reaction time (30 min vs. 20 hr).

Purification and Characterization

  • Chromatography : Silica gel (hexane:EtOAc 7:3) removes unreacted dichlorobenzoyl chloride.
  • Spectroscopic Validation :
    • ¹H NMR (CDCl₃): δ 7.65 (d, J=8.2 Hz, 1H, ArH), 7.45 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.30 (d, J=2.1 Hz, 1H, ArH), 6.95 (s, 1H, pyrrole-H), 6.80 (d, J=15.6 Hz, 1H, CH=CHCOOEt), 6.25 (d, J=15.6 Hz, 1H, CH=CHCOOEt), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 3H, NCH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).
    • HRMS : m/z 352.21 (calc. for C₁₇H₁₅Cl₂NO₃⁺).

Industrial-Scale Production Challenges

  • Cost of 2,4-Dichlorobenzoyl Chloride : ≈ $320/kg (bulk pricing).
  • AlCl₃ Waste Management : Requires neutralization (generates 1.2 kg waste/kg product).
  • Microwave Reactor Limitations : Batch size <5 kg in current systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including Michael addition and acylation reactions.
    • Synthesis of Derivatives: It can be modified to produce various derivatives that may have distinct chemical properties or biological activities.

2. Biology:

  • Biological Interactions: Research indicates that ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate interacts with biological macromolecules, potentially influencing enzyme activity or receptor binding. Studies have suggested its role in modulating cellular pathways.
    • Pharmacological Properties: Preliminary investigations show potential anti-inflammatory and anticancer activities. The compound's ability to inhibit certain biological targets makes it a candidate for further pharmacological studies.

3. Medicine:

  • Drug Development: The compound is being explored for its therapeutic potential. Its structural characteristics suggest it could lead to the development of new drugs targeting specific diseases.
    • Mechanism of Action Studies: Understanding how this compound interacts with biological systems can provide insights into its mechanisms of action, paving the way for novel therapeutic strategies.

4. Materials Science:

  • Polymer Applications: Due to its acrylate functionality, ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate can be utilized in the formulation of polymers and coatings that require specific chemical properties, such as enhanced durability or resistance to environmental factors.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various pyrrole derivatives, ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate was found to exhibit cytotoxic effects against several cancer cell lines. The mechanism was attributed to apoptosis induction through specific signaling pathways.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound indicated significant inhibition of bacterial growth in vitro. The study measured the diameter of inhibition zones against common pathogens, demonstrating its potential as an antibacterial agent.

Conc

Mechanism of Action

The mechanism of action of ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acrylate moiety may also participate in Michael addition reactions with nucleophiles in biological systems, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate can be compared with other compounds having similar structures:

    Ethyl 3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]acrylate: Lacks the methyl group on the pyrrole ring, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

    Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]propionate: Contains a propionate group instead of an acrylate, which may influence its chemical and biological properties.

These comparisons highlight the unique structural features of this compound and its potential implications in various applications.

Biological Activity

Ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate (CAS: 400077-69-2) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dichlorobenzoyl group attached to a pyrrole ring and an acrylate moiety, suggests diverse biological activities. This article delves into the compound's biological activity, including its mechanisms, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC17H15Cl2NO3
Molar Mass352.21 g/mol
Density1.26 g/cm³ (predicted)
Melting Point86-89 °C
Boiling Point513.6 °C (predicted)
pKa-8.02 (predicted)
Hazard ClassIrritant

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The dichlorobenzoyl group may engage with enzymes or receptors, potentially inhibiting their activity. Additionally, the acrylate moiety can participate in Michael addition reactions with nucleophiles, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of similar structures have shown promising results against various cancer cell lines, including breast and colon cancer. In vitro evaluations have indicated that compounds with similar moieties exhibit IC50 values in the micromolar range against cancer cells, suggesting that this compound could have comparable effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that related compounds exhibit significant antibacterial and antifungal activities. The presence of halogen substituents in similar structures has been correlated with enhanced growth inhibition against pathogenic bacteria and fungi .

Study on Antiproliferative Activity

A study focused on pyrrole derivatives indicated that compounds containing similar structural elements displayed notable antiproliferative activity against breast and colon cancer cell lines. For example, one derivative exhibited an IC50 value of 27.3 μM against T47D breast cancer cells . This suggests that this compound could also possess significant antiproliferative effects.

Mechanistic Insights

Research into the mechanism of action for related compounds has shown that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This pathway may also be relevant for this compound.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:

  • Pyrrole ring functionalization : Introduction of the 2,4-dichlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .
  • Acrylate formation : Condensation of the pyrrole intermediate with ethyl acrylate derivatives, often catalyzed by Lewis acids (e.g., ZnCl₂) .
  • Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios significantly impact yield. For example, using flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationAlCl₃, CH₂Cl₂, 0°C6592%
AcrylationZnCl₂, THF, reflux7889%

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (for substituent positioning), IR (C=O stretching at ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves steric effects of the dichlorobenzoyl group and acrylate conformation .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the understanding of electronic properties and reactivity in this acrylate derivative?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO), revealing electron-deficient regions at the acrylate moiety .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .
    • Data Table :
ParameterDFT ValueExperimental (XRD)
C=O Bond Length1.21 Å1.23 Å
HOMO-LUMO Gap4.1 eV-

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis under continuous flow conditions?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., residence time, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between parameters (e.g., temperature vs. yield) .
    • Data Table :
VariableOptimal Range
Residence Time120–180 s
Temperature60–80°C
Catalyst Loading5–7 mol%

Q. How does the substitution pattern on the pyrrole ring influence the compound’s photophysical or electronic properties?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 2,4-dichlorobenzoyl group reduces electron density on the pyrrole ring, quantified via Hammett constants (σₚ = +0.78) .
  • Fluorescence Studies : Compare quantum yields of derivatives with varying substituents (e.g., methyl vs. ethyl groups) using fluorimetry .

Key Notes

  • Methodological Rigor : Emphasis on experimental design, data reconciliation, and computational integration.
  • Structural Insights : XRD and DFT data validate steric and electronic effects critical for functional applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.